

Commercial Sources and Purchasing of Trans-Vaccenoyl-CoA: A Guide for Researchers

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Compound of Interest

Compound Name: (11E)-octadecenoyl-CoA

Cat. No.: B15546761

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For researchers, scientists, and drug development professionals seeking to investigate the metabolic and signaling roles of trans-vaccenoyl-CoA, securing a reliable commercial source is a critical first step. This document provides detailed application notes and protocols related to the procurement and utilization of this important bioactive lipid.

Trans-vaccenoyl-CoA, the coenzyme A thioester of trans-vaccenic acid, is a key intermediate in fatty acid metabolism. Its availability for in vitro and in cell-based experiments is crucial for elucidating its precise functions in various physiological and pathological processes.

Commercial Availability

While not as commonly stocked as its cis-isomer, trans-vaccenoyl-CoA is available from specialized chemical suppliers. Researchers can obtain this compound through direct purchase or custom synthesis services.

One identified commercial supplier is MCE (MedChemExpress), which lists "**(11E)-Octadecenoyl-CoA** (Trans-vaccenoyl-CoA)" under the CAS number 13673-89-7.^{[1][2]} Interested parties can request quotes for various quantities directly from the supplier.

For researchers requiring specific isotopic labeling or other modifications, several major lipid suppliers offer robust custom synthesis services. These include:

- Avanti Polar Lipids

- Cayman Chemical
- Sigma-Aldrich

These companies have extensive experience in synthesizing complex lipids and can produce high-purity trans-vaccenoyl-CoA tailored to specific experimental needs.

Table 1: Commercial Sourcing Options for Trans-Vaccenoyl-CoA

Supplier	Product Name	CAS Number	Availability	Notes
MCE (MedChemExpress)	(11E)-Octadecenoyl-CoA (Trans-vaccenoyl-CoA)	13673-89-7	Inquire for quote[1][2]	Direct commercial source.
Avanti Polar Lipids	Custom Synthesis	N/A	Available upon request	Specializes in high-purity lipids.
Cayman Chemical	Custom Synthesis	N/A	Available upon request	Offers a wide range of custom lipid synthesis.
Sigma-Aldrich	Custom Synthesis	N/A	Available upon request	Provides custom synthesis for various research chemicals.

Application Notes

Trans-vaccenoyl-CoA is a versatile tool for a range of biochemical and cell-based assays. Its primary applications lie in the study of fatty acid metabolism and cellular signaling.

Substrate for Enzymatic Assays:

Trans-vaccenoyl-CoA can be utilized as a substrate to characterize the activity of various enzymes involved in lipid metabolism.

- **Acyl-CoA Synthetase (ACS):** To determine the activity of ACS enzymes, trans-vaccenic acid can be used as the initial substrate in the presence of Coenzyme A and ATP. The formation of trans-vaccenoyl-CoA can be monitored using various detection methods.
- **Acyl-CoA Oxidase (ACOX):** The activity of ACOX, the first enzyme in the peroxisomal β -oxidation pathway, can be measured by monitoring the consumption of trans-vaccenoyl-CoA or the production of hydrogen peroxide.
- **Carnitine Palmitoyltransferase (CPT):** The rate of mitochondrial fatty acid oxidation can be assessed by measuring the activity of CPT, which catalyzes the transfer of the acyl group from CoA to carnitine.
- **Acyl-CoA:Cholesterol Acyltransferase (ACAT):** This enzyme is involved in the formation of cholesteryl esters. Trans-vaccenoyl-CoA can be used as a substrate to study the specificity and kinetics of ACAT.
- **Stearoyl-CoA Desaturase (SCD):** While SCD typically converts saturated fatty acyl-CoAs to monounsaturated ones, investigating the potential interaction of trans-vaccenoyl-CoA with SCD could provide insights into the regulation of fatty acid desaturation.[3]

Investigating Cellular Signaling Pathways:

Fatty acyl-CoAs are known to act as signaling molecules, influencing the activity of transcription factors and other cellular processes.

- **Peroxisome Proliferator-Activated Receptors (PPARs):** Fatty acids and their CoA derivatives are natural ligands for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism.[4][5][6][7] Trans-vaccenoyl-CoA can be used in ligand-binding assays or reporter gene assays to determine its ability to activate different PPAR isoforms (α , δ/β , γ).
- **Sterol Regulatory Element-Binding Proteins (SREBPs):** SREBPs are key transcription factors that control the synthesis of cholesterol and fatty acids.[8][9][10][11][12] The effect of trans-vaccenoyl-CoA on the processing and activation of SREBPs can be studied in cell-based models to understand its role in regulating lipogenesis.
- **Ceramide Synthesis:** Fatty acyl-CoAs are essential precursors for the de novo synthesis of ceramides, which are critical signaling lipids involved in processes like apoptosis and

inflammation.^{[13][14][15][16][17][18]} Trans-vaccenoyl-CoA can be used in in vitro or cell-based systems to investigate its incorporation into the ceramide backbone and the subsequent effects on ceramide-mediated signaling pathways.

Experimental Protocols

The following are detailed protocols that can be adapted for the use of trans-vaccenoyl-CoA.

Protocol 1: Enzymatic Synthesis of Trans-Vaccenoyl-CoA

This protocol describes a general method for the enzymatic synthesis of trans-vaccenoyl-CoA from trans-vaccenic acid, which can be useful if a commercial source is unavailable or if radiolabeled compound is required.

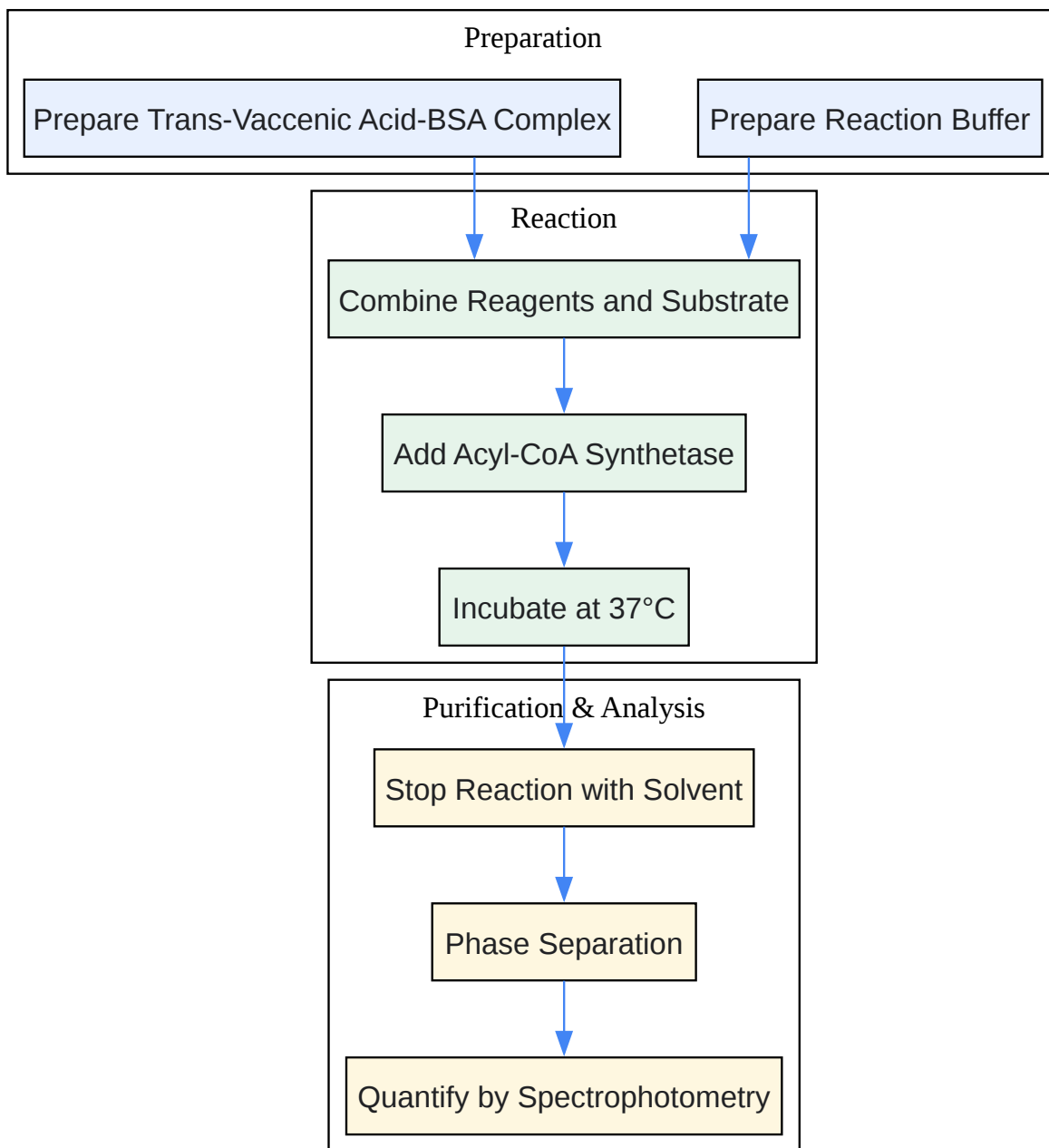
Materials:

- Trans-vaccenic acid
- Coenzyme A (CoA)
- ATP
- Acyl-CoA synthetase (from *Pseudomonas* sp. or other suitable source)
- Triton X-100
- Potassium phosphate buffer (pH 7.4)
- Magnesium chloride (MgCl₂)
- Dithiothreitol (DTT)
- Bovine serum albumin (BSA), fatty acid-free

Procedure:

- Prepare a stock solution of trans-vaccenic acid complexed to BSA. Dissolve trans-vaccenic acid in a small amount of ethanol and then add it to a BSA solution in potassium phosphate buffer while stirring.
- Set up the reaction mixture in a microcentrifuge tube containing:
 - Potassium phosphate buffer (100 mM, pH 7.4)
 - ATP (10 mM)
 - CoA (1 mM)
 - MgCl₂ (10 mM)
 - DTT (2 mM)
 - Triton X-100 (0.1%)
 - Trans-vaccenic acid-BSA complex (to a final concentration of 100 μM)
- Initiate the reaction by adding acyl-CoA synthetase (approximately 0.1-0.5 units).
- Incubate the reaction at 37°C for 30-60 minutes.
- Stop the reaction by adding an equal volume of isopropanol/heptane/water (80:20:2, v/v/v).
- Vortex and centrifuge to separate the phases. The upper organic phase contains unreacted fatty acid, while the lower aqueous phase contains the synthesized trans-vaccenoyl-CoA.
- The concentration of the synthesized trans-vaccenoyl-CoA can be determined spectrophotometrically by measuring the absorbance at 260 nm ($\epsilon = 16,400 \text{ M}^{-1}\text{cm}^{-1}$ for the adenine ring of CoA).

Workflow for Enzymatic Synthesis of Trans-Vaccenoyl-CoA



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Caption: Workflow for the enzymatic synthesis of trans-vaccenoyl-CoA.

Protocol 2: Acyl-CoA Oxidase Activity Assay

This protocol provides a method to measure the activity of acyl-CoA oxidase using trans-vaccenoyl-CoA as a substrate. The assay is based on the H₂O₂-dependent oxidation of a fluorogenic substrate.

Materials:

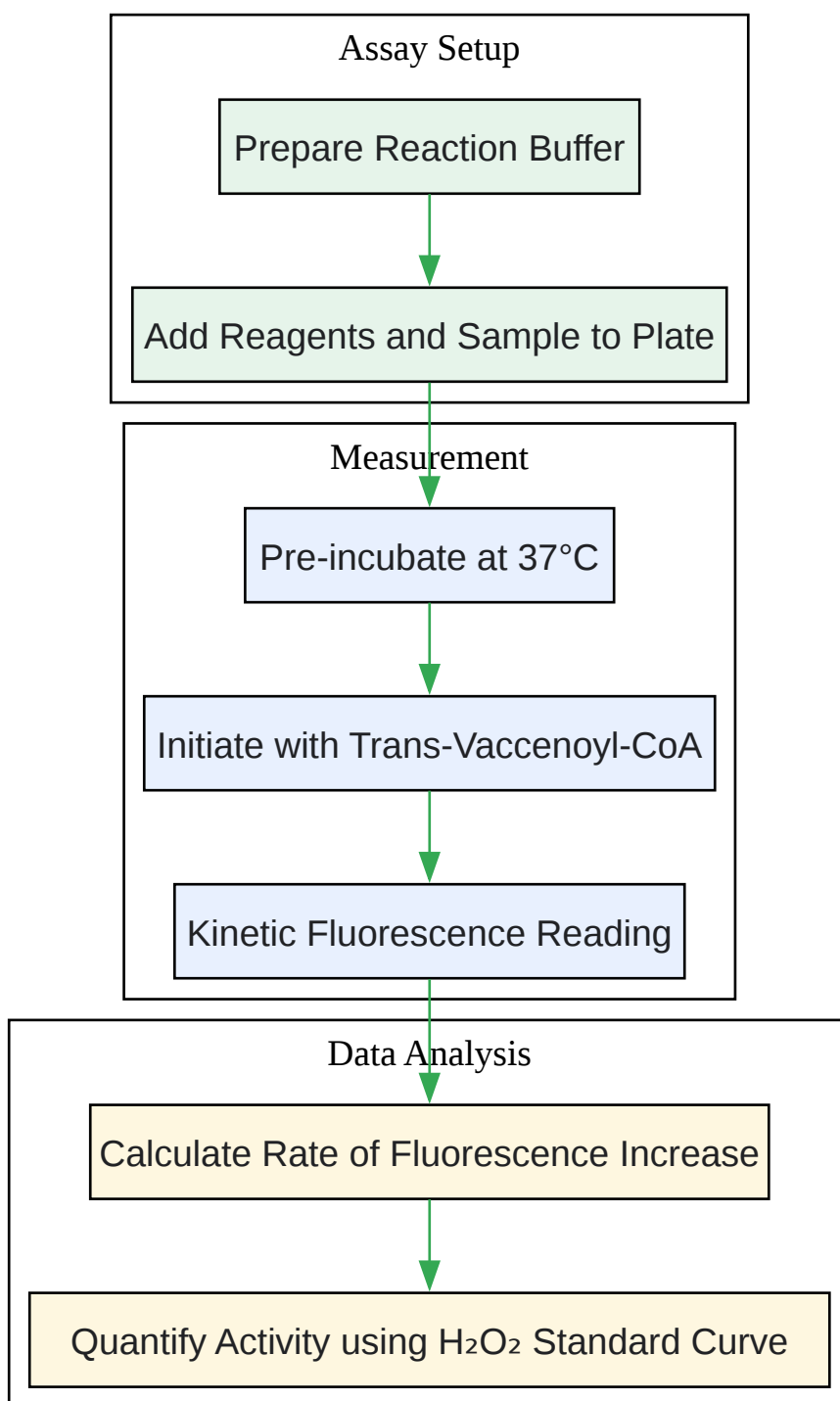
- Trans-vaccenoyl-CoA
- Acyl-CoA oxidase (purified or in cell/tissue lysate)
- Horseradish peroxidase (HRP)
- Amplex™ Red reagent (or other suitable fluorogenic substrate)
- Potassium phosphate buffer (pH 7.4)
- FAD (flavin adenine dinucleotide)

Procedure:

- Prepare a reaction buffer containing potassium phosphate (50 mM, pH 7.4) and FAD (10 μM).
- In a 96-well black microplate, add the following to each well:
 - Reaction buffer
 - HRP (0.2 U/mL)
 - Amplex™ Red reagent (50 μM)
 - Sample containing acyl-CoA oxidase
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding trans-vaccenoyl-CoA to a final concentration of 10-100 μM.
- Immediately measure the fluorescence in a microplate reader (excitation ~530-560 nm, emission ~590 nm) in kinetic mode for 15-30 minutes.

- The rate of fluorescence increase is proportional to the acyl-CoA oxidase activity. A standard curve using known concentrations of H_2O_2 should be prepared to quantify the enzyme activity.

Workflow for Acyl-CoA Oxidase Activity Assay



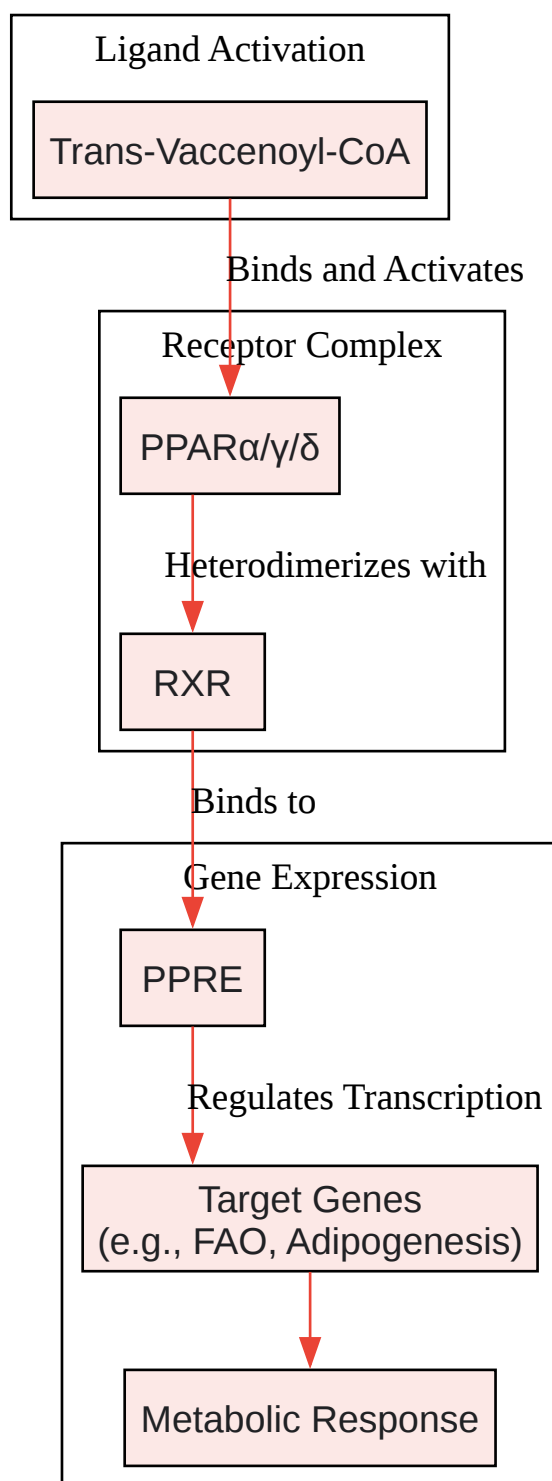
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Caption: Workflow for measuring acyl-CoA oxidase activity.

Signaling Pathways

The following diagrams illustrate the potential involvement of trans-vaccenoyl-CoA in key metabolic signaling pathways.

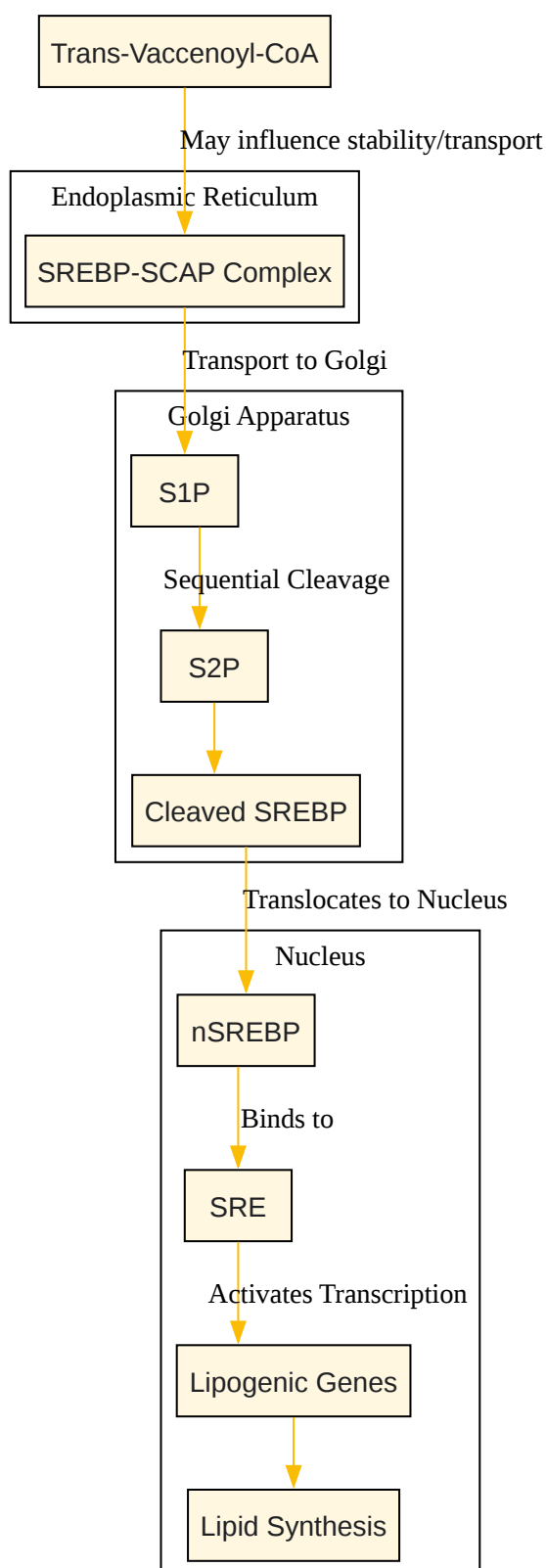
PPAR Signaling Pathway



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Caption: Potential activation of PPAR signaling by trans-vaccenoyl-CoA.

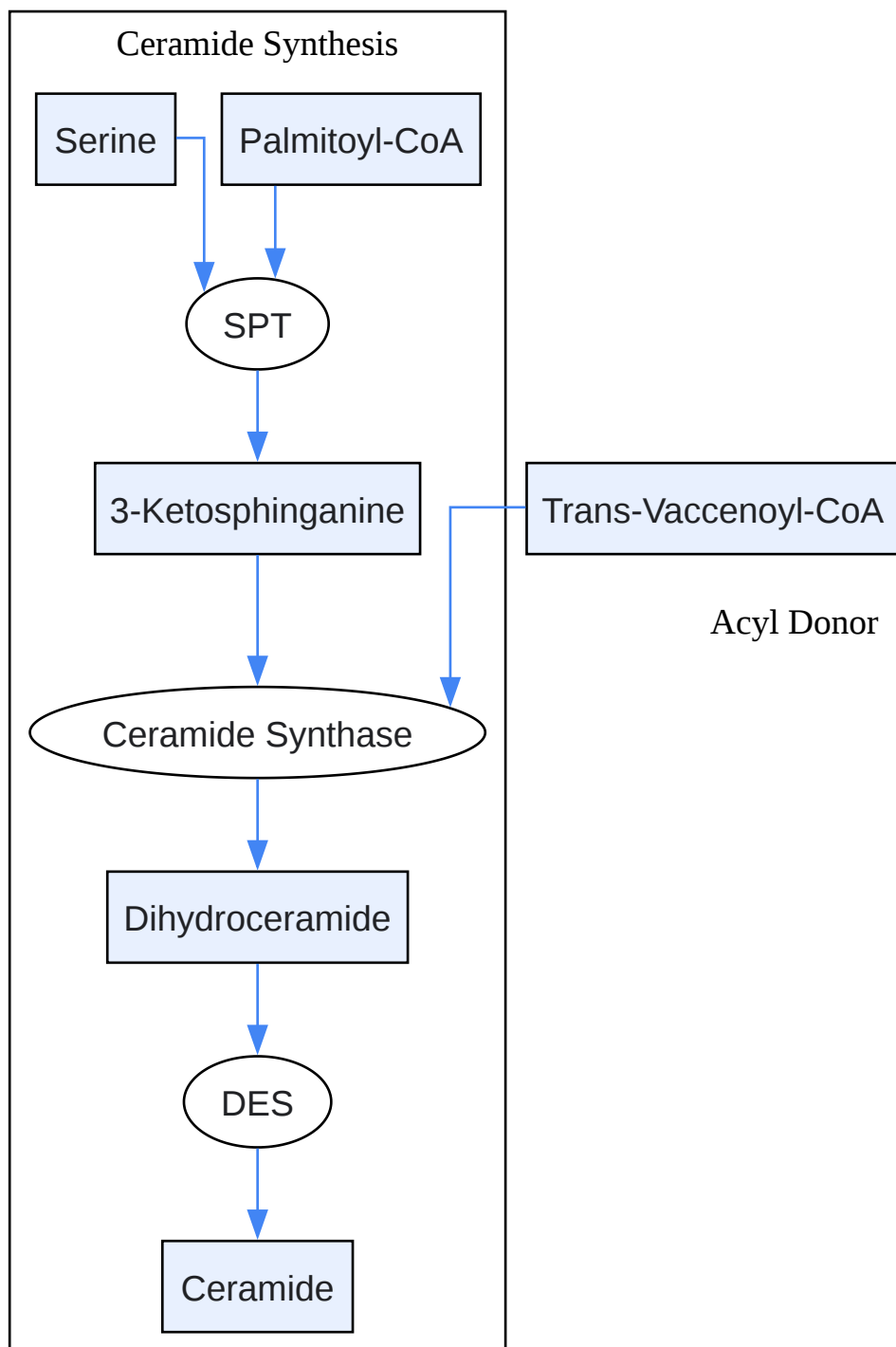
SREBP Signaling Pathway



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Caption: Potential modulation of SREBP signaling by trans-vaccenoyl-CoA.

De Novo Ceramide Synthesis Pathway



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Caption: Incorporation of trans-vaccenoyl-CoA into the de novo ceramide synthesis pathway.

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